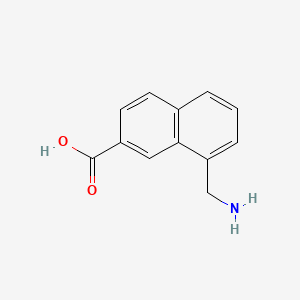

8-(Aminomethyl)-2-naphthoic acid

Description

8-(Aminomethyl)-2-naphthoic acid is a naphthalene derivative featuring a carboxylic acid group at the 2-position and an aminomethyl (-CH2NH2) substituent at the 8-position of the bicyclic aromatic system. This compound belongs to the broader class of 2-naphthoic acid derivatives, which are widely studied for their biological and physicochemical properties.

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

8-(aminomethyl)naphthalene-2-carboxylic acid |

InChI |

InChI=1S/C12H11NO2/c13-7-10-3-1-2-8-4-5-9(12(14)15)6-11(8)10/h1-6H,7,13H2,(H,14,15) |

InChI Key |

XKALVRVBMAMANT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Aminomethyl)-2-naphthoic acid typically involves the introduction of an amino group to the naphthalene ring followed by carboxylation. One common method includes the reaction of 2-naphthoic acid with formaldehyde and ammonia under controlled conditions to introduce the aminomethyl group. The reaction is usually carried out in the presence of a catalyst such as zinc chloride, which facilitates the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 8-(Aminomethyl)-2-naphthoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products: The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted naphthoic acids .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

- 8-(Aminomethyl)-2-naphthoic acid serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various reactions such as amination, acylation, and alkylation. The amino group allows for the formation of new bonds with electrophiles, enhancing its utility in synthetic chemistry.

Peptide Synthesis

- This compound is particularly useful in peptide synthesis due to its ability to protect amine functionalities during chemical reactions. The protection of amines is crucial in multi-step syntheses to prevent unwanted side reactions.

Biological Applications

Antimicrobial Properties

- Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

- Preliminary evaluations suggest that derivatives of this compound may possess anticancer properties. For instance, certain naphthamide derivatives have been synthesized and tested for their cytotoxic activities against cancer cell lines, showing promising results .

Enzyme Interaction Studies

- The compound's structure facilitates interactions with enzymes, allowing it to be employed in studies investigating enzyme-substrate dynamics. This application is particularly relevant in understanding metabolic pathways and designing enzyme inhibitors .

Medical Applications

Potential Therapeutic Uses

- Ongoing research is exploring the potential of this compound as a therapeutic agent for various medical conditions. Its ability to inhibit monoamine oxidase (MAO) suggests possible applications in treating mood disorders and neurodegenerative diseases.

Drug Development

- As a precursor in the synthesis of pharmaceuticals, this compound is being investigated for its role in developing drugs targeting specific biological pathways. Its structural features allow it to be modified into various pharmacologically active compounds.

Industrial Applications

Dyes and Pigments Production

- In the industrial sector, this compound is used as an intermediate in the production of dyes and pigments. Its chemical properties make it suitable for creating vibrant colors used in textiles and coatings.

Fine Chemicals Production

- The compound is also utilized in producing fine chemicals due to its reactivity and ability to undergo various transformations. This application supports the development of specialty chemicals used across different industries .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | PMC9469100 | Demonstrated effectiveness against Escherichia coli and Streptococcus faecalis with MIC values comparable to standard antibiotics. |

| Anticancer Properties | PMC9494668 | Certain derivatives showed significant cytotoxicity against cancer cell lines with IC50 values indicating strong activity. |

| Enzyme Interaction | PMC10816875 | Investigated binding interactions with specific enzymes, suggesting potential as an enzyme inhibitor in metabolic pathways. |

Mechanism of Action

The mechanism of action of 8-(Aminomethyl)-2-naphthoic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. For example, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism and Substitution Effects

- 1-Naphthoic Acid vs. 2-Naphthoic Acid Derivatives: The position of the carboxylic acid group significantly impacts molecular interactions. For instance, 1-naphthoic acid exhibits stronger self-association in solution than 2-naphthoic acid due to differences in π-π stacking and hydrogen-bonding accessibility . In the case of 8-(aminomethyl)-2-naphthoic acid, the 2-carboxylic acid group may facilitate similar self-association behavior, while the 8-aminomethyl group could introduce additional hydrogen-bonding or steric effects.

- Substituent Effects on Bioactivity: Modifications at the 1-, 6-, or 8-positions of 2-naphthoic acid derivatives markedly influence biological activity. For example: Halogen Substitution: 1-Bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acid (UBP618) demonstrates potent NMDA receptor antagonism due to halogen-induced electronic effects . Hydroxy and Methoxy Groups: Hydroxy substitutions at positions 2 or 3 enhance antifungal activity in hydroxynaphthoic acids (e.g., 3-hydroxy-2-naphthoic acid vs. salicylic acid derivatives) . Aminomethyl vs.

Receptor Binding and Inhibitory Activity

- WD40 Domain Inhibitors: The compound 1-(2-carboxynaphth-1-yl)-2-naphthoic acid (C1C) serves as a WD40 inhibitor, with virtual screening identifying 2-naphthoic acid derivatives as promising candidates. Notably, 26% of 2-naphthoic acid derivatives achieved optimal docking poses in TbREL1 ATP-binding pockets, outperforming sulfonic acid and nitro-substituted analogs . The aminomethyl group in this compound could enhance target engagement through additional polar interactions.

- P2Y14R Antagonists: The 2-naphthoic acid derivative PPTN [(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid] exhibits nanomolar potency (IC50 = 4 nM) against P2Y14R receptors. Substituents on the naphthoic acid core, such as trifluoromethyl groups, are critical for activity . The aminomethyl group in the target compound might mimic these effects by modulating electronic properties or binding kinetics.

- Retinoic Acid Receptor (RAR) Selectivity: Substituted 2-naphthoic acids like 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthoic acid show RARγ selectivity (Ki = 77 nM) due to steric and hydrogen-bonding interactions from bulky adamantyl and hydroxy groups . The 8-aminomethyl substituent in the target compound could similarly influence subtype selectivity.

Data Tables

Table 1: Comparative Bioactivity of 2-Naphthoic Acid Derivatives

Table 2: Docking Success Rates of Naphthalene Derivatives

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing an aminomethyl group at the 8-position of 2-naphthoic acid?

- Methodological Answer : Regioselective synthesis requires protecting the carboxylic acid group to prevent unwanted side reactions. For example, esterification of 2-naphthoic acid (e.g., methyl ester formation) followed by nitration or bromination at the 8-position can enable subsequent reductive amination . Catalytic hydrogenation or palladium-mediated coupling (e.g., Buchwald-Hartwig amination) may introduce the aminomethyl moiety. Purity should be verified via HPLC and NMR (¹H/¹³C), with comparative analysis to structurally similar compounds like 3-amino-2-naphthoic acid .

Q. Which spectroscopic techniques are critical for characterizing 8-(Aminomethyl)-2-naphthoic acid and its derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D-COSY to resolve overlapping signals from the naphthalene ring and aminomethyl group.

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns, referencing databases like PubChem .

- Fluorescence Spectroscopy : Monitor shifts in emission maxima (e.g., 300–400 nm range) to assess electronic effects of the aminomethyl group, as seen in studies of 2-naphthoic acid with cyclodextrins .

Advanced Research Questions

Q. How does the 8-aminomethyl substitution influence selectivity in receptor-ligand interactions compared to other positional isomers?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare inhibitory activity of 8-aminomethyl derivatives against NMDA receptors (e.g., GluN2A/B subtypes) using patch-clamp electrophysiology. Substitutions at the 3-position of 2-naphthoic acid are known to enhance selectivity for GluN2A receptors, suggesting steric and electronic factors are critical .

- Molecular Docking : Use software like AutoDock Vina to model interactions with receptor pockets. For example, the aminomethyl group may form hydrogen bonds with residues in the allosteric site, as observed in retinoic acid receptor ligands .

Q. What experimental approaches can resolve contradictions in bioactivity data for aminomethyl-substituted naphthoic acids?

- Methodological Answer :

- Reproducibility Protocols : Standardize assay conditions (e.g., pH, solvent, and cell lines) across labs. For cellular differentiation studies (e.g., F9 teratocarcinoma assays), include positive controls like all-trans retinoic acid .

- Purity Validation : Use chiral HPLC to rule out enantiomeric impurities, which may explain variability in IC₅₀ values.

- Meta-Analysis : Cross-reference datasets from public repositories (e.g., ChEMBL) to identify outliers or assay-specific artifacts.

Q. How can cyclodextrin complexation optimize the solubility and stability of this compound in aqueous formulations?

- Methodological Answer :

- Phase Solubility Studies : Titrate with α-, β-, or γ-cyclodextrins to determine inclusion stoichiometry (e.g., 1:1 or 2:1 complexes) via Job’s plot analysis. α-Cyclodextrin may shield the carboxyl group, reducing protonation and enhancing solubility at low pH .

- Stability Testing : Monitor degradation under UV light and elevated temperatures using accelerated stability protocols. Compare free vs. complexed forms via LC-MS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.